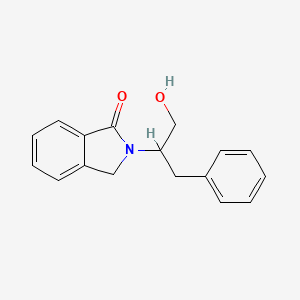

2-(1-Benzyl-2-hydroxyethyl)-1-isoindolinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(1-Benzyl-2-hydroxyethyl)-1-isoindolinone” is a chemical compound with the linear formula C17H15NO3 . It is provided to early discovery researchers as part of a collection of unique chemicals .

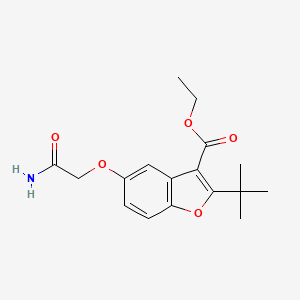

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the SMILES stringO=C (C1=C2C=CC=C1)N (C2=O) [C@H] (CO)CC3=CC=CC=C3 . This indicates the presence of an isoindolinone ring, a benzyl group, and a hydroxyethyl group in the molecule.

Applications De Recherche Scientifique

Eco-Benign Synthesis Methods

- A study developed an efficient three-component reaction in water to produce isoindolinone derivatives in an environmentally friendly manner, yielding good to excellent results (Shen, Sun, & Lin, 2013).

Chemoselective Debenzylation

- Research outlined a convenient method for the selective removal of the 2-hydroxy-1-phenylethyl group from 2-(2-hydroxy-1-phenylethyl)-1-isoindolinone without affecting the endocyclic benzylic nitrogen bond (Fains & Vernon, 1997).

Natural Products and Bioactivity

- Isoindolin-1-one or 1-isoindolinone frameworks, found in a wide range of natural compounds, exhibit diverse biological activities and therapeutic potential for various chronic diseases (Upadhyay, Thapa, Sharma, & Sharma, 2020).

New Synthetic Methodologies

- A new palladium(II) catalyzed methodology enables the direct synthesis of alkylidene isoindolinones from N-alkoxybenzamides, showing a high efficiency and functional group tolerance (Wrigglesworth, Cox, Lloyd‐Jones, & Booker‐Milburn, 2011).

- A Co(OAc)2 and Mn(OAc)2 or AgOPiv catalytic system was employed for the efficient oxidative annulation of benzamides with electron-deficient alkenes to produce isoindolinone derivatives (Ma & Ackermann, 2015).

Pharmaceutical Applications

- Isoindolinone inhibitors of the MDM2-p53 protein-protein interaction were developed, showing potent antitumor effects, especially in MDM2 amplified tumors (Hardcastle et al., 2011).

Orientations Futures

Propriétés

IUPAC Name |

2-(1-hydroxy-3-phenylpropan-2-yl)-3H-isoindol-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2/c19-12-15(10-13-6-2-1-3-7-13)18-11-14-8-4-5-9-16(14)17(18)20/h1-9,15,19H,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVAXIJWHRHEUIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)N1C(CC3=CC=CC=C3)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49665868 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethylphenyl)-2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2889264.png)

![(E)-3-(but-2-en-1-yl)-8-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2889265.png)

![N-(2-chlorobenzyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2889268.png)

![2-((2-(4-ethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile](/img/structure/B2889274.png)

![(E)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2889276.png)

![2-((1H-indol-3-yl)thio)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)ethanone](/img/structure/B2889277.png)

![2-[4-(Methoxycarbonyl)-1H-pyrazol-1-YL]propanoic acid](/img/structure/B2889279.png)

![3-(Dimethylamino)-2-[[(E)-2-(4-fluorophenyl)ethenyl]sulfonylamino]-N,N-dimethylbenzenesulfonamide](/img/structure/B2889286.png)